Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
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Overview
Description
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate typically involves the chlorination of 6-methylpyrimidine-5-carboxylic acid followed by esterification. One common method includes the reaction of 6-methylpyrimidine-5-carboxylic acid with thionyl chloride to form 4-chloro-6-methylpyrimidine-5-carbonyl chloride, which is then treated with methanol to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Ester hydrolysis: 4-chloro-6-methylpyrimidine-5-carboxylic acid.
Oxidation and reduction: Pyrimidine N-oxides or dihydropyrimidines.
Scientific Research Applications
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methylpyrimidine-5-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, making them effective anticancer agents . The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-chloro-6-methylpyrimidine-5-carboxylic acid
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methylpyrimidine
Comparison: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its analogs. The ester group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-chloro-6-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAXQZBMLWIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157981-59-4 |
Source
|
Record name | methyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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